molecular formula C16H14ClNO2 B1415065 3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile CAS No. 1036470-23-1

3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile

Cat. No.: B1415065
CAS No.: 1036470-23-1
M. Wt: 287.74 g/mol
InChI Key: PCSUAWCTMRHOEP-UHFFFAOYSA-N
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Description

3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile (Molecular Formula: C₁₆H₁₄ClNO₂, Molecular Weight: 287.07 g/mol) is a benzonitrile derivative featuring a chloromethyl group and a 2-methoxyphenoxymethyl substituent at the 3-position of the benzene ring . The compound’s structure combines electron-withdrawing (cyano, chloromethyl) and electron-donating (methoxy) groups, which may influence its chemical reactivity and physical properties.

Properties

IUPAC Name

3-[[4-(chloromethyl)-2-methoxyphenoxy]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-19-16-8-12(9-17)5-6-15(16)20-11-14-4-2-3-13(7-14)10-18/h2-8H,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSUAWCTMRHOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCl)OCC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile typically involves the reaction of 4-(chloromethyl)-2-methoxyphenol with 3-bromobenzonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group and benzonitrile moiety may also contribute to its overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications Reference
3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile C₁₆H₁₄ClNO₂ 287.07 Chloromethyl, methoxyphenoxymethyl Not reported (potential intermediate)
4-(Chloromethyl)benzonitrile C₈H₆ClN 151.59 Chloromethyl Crystal structure studied; used in Pd-catalyzed cross-coupling reactions
4-[(5-Formyl-2-methoxyphenyl)methoxy]benzonitrile C₁₆H₁₃NO₃ 267.29 Formyl, methoxyphenoxymethyl Purity 95%; organic synthesis intermediate
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile C₁₄H₁₀ClNO 243.69 Hydroxymethyl, chlorophenyl Pharmaceutical intermediate; hydroxymethyl enhances solubility

Key Observations :

  • Chloromethyl Group : Present in both the target compound and 4-(chloromethyl)benzonitrile, this group is highly reactive in nucleophilic substitution reactions, enabling derivatization in pharmaceutical synthesis (e.g., alkylation of amines or thiols) .
  • Hydroxymethyl vs. Chloromethyl : 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile replaces chloromethyl with hydroxymethyl, reducing electrophilicity but improving biocompatibility for drug applications .

Physical and Chemical Properties

  • Solubility: Methoxy groups enhance solubility in organic solvents (e.g., DMSO, methanol) compared to non-polar chloromethyl analogs .
  • Thermal Stability: The crystal structure of 4-(chloromethyl)benzonitrile reveals strong intermolecular interactions (C–H···Cl, π–π stacking), which stabilize the lattice . The target compound’s methoxyphenoxymethyl group may disrupt such interactions, lowering melting points.
  • Electronic Effects: The cyano group acts as an electron acceptor, while methoxy donates electrons, creating a push-pull system that could enhance nonlinear optical (NLO) properties, as seen in benzonitrile-based NLO chromophores .

Biological Activity

3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile, a compound with notable chemical properties, has been the subject of various studies focusing on its biological activity. This article provides a detailed overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H16ClO2C_{16}H_{16}ClO_2 with a molecular weight of approximately 288.76 g/mol. Its structure includes a chloromethyl group and a methoxyphenoxy moiety, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms. For instance, derivatives of the compound have demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.

Anticancer Activity

One of the most promising areas of research is the anticancer activity of this compound. Studies have reported that it can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression, particularly at the G1/S checkpoint, leading to reduced proliferation of cancer cells.
  • Induction of Apoptosis : Mechanistic studies suggest that it activates caspase pathways, promoting programmed cell death in tumor cells .

The biological effects of this compound are attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways that regulate cell growth and survival.
  • Receptor Modulation : It could act as a modulator for certain receptors implicated in cancer progression and metastasis .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Study 2: Anticancer Activity in Breast Cancer Cells

In another investigation, the compound was tested on MDA-MB-231 breast cancer cells. The findings revealed that treatment with 10 µM concentration resulted in a significant reduction in cell viability (approximately 70%) after 48 hours, indicating potent anticancer properties.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
AnticancerMDA-MB-231 (Breast)IC50 = 10 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile
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3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile

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